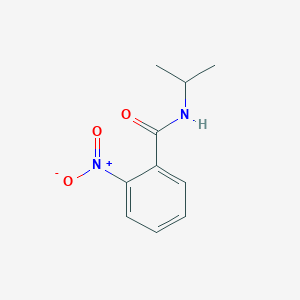

N-isopropyl-2-nitrobenzamide

Description

N-Isopropyl-2-nitrobenzamide (CAS: Not explicitly provided; referenced as discontinued in ) is a benzamide derivative featuring a nitro (-NO₂) group at the 2-position of the benzene ring and an isopropyl (-CH(CH₃)₂) substituent on the amide nitrogen.

Properties

IUPAC Name |

2-nitro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7(2)11-10(13)8-5-3-4-6-9(8)12(14)15/h3-7H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMWYEHEWWSKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-isopropyl-2-nitrobenzamide can be synthesized through the direct condensation of 2-nitrobenzoic acid with isopropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-isopropyl-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Sodium methoxide, potassium thiolate.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Reduction: N-isopropyl-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2-nitrobenzoic acid and isopropylamine.

Scientific Research Applications

Medicinal Chemistry

N-isopropyl-2-nitrobenzamide has garnered attention for its potential pharmacological properties. Research indicates that it may serve as a lead compound in drug development due to its ability to modulate enzyme activity and interact with specific molecular targets.

- Antitumor Activity : In vitro studies have shown that related nitroaromatic compounds exhibit moderate cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibitory concentrations (IC50) in the range of 21.8 µM against breast cancer cells, suggesting potential antitumor properties.

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inducible nitric oxide synthase (iNOS) and other inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Effects : Similar compounds have been studied for neuroprotective properties in models of neurodegenerative disorders, highlighting the importance of this compound in this context.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing specialty chemicals and materials.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate in the synthesis of complex organic molecules. |

| Pharmaceutical Development | Potential lead compound for new drug formulations targeting cancer and inflammation. |

This compound exhibits several biological activities attributed to its chemical structure:

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties; this compound has shown potential in inhibiting the growth of various microorganisms through mechanisms involving toxic intermediates formed upon reduction .

- Pharmacokinetics and Metabolism : Studies indicate that nitroaromatic compounds can induce cytochrome P450 enzymes, influencing drug metabolism and therapeutic efficacy. Understanding these interactions is crucial for developing effective drug formulations.

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of nitroaromatic compounds demonstrated that this compound could inhibit cancer cell proliferation effectively. The IC50 values were comparable to other known cytotoxic agents, indicating its potential as a candidate for further development in cancer therapy.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of this compound revealed that it significantly inhibits the production of pro-inflammatory cytokines such as COX-2 and TNF-α. This suggests that the compound may be useful in treating inflammatory diseases, potentially offering a new therapeutic avenue for conditions like arthritis and asthma .

Mechanism of Action

The mechanism of action of N-isopropyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following compounds share the benzamide core but differ in substituents, leading to distinct properties:

Physicochemical Properties

- Nitro vs.

- Halogen Effects : The 5-chloro derivative () exhibits enhanced dipole moments due to the electronegative chlorine, likely increasing melting points and antimicrobial activity.

- Steric Effects : Cyclopropyl () and isopropyl groups introduce steric hindrance, affecting binding in biological systems or crystal packing (as analyzed via tools like SHELXL and Mercury ).

Biological Activity

N-Isopropyl-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative studies with related compounds, supported by data tables and case studies.

The biological activity of this compound primarily stems from its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with various cellular components, leading to multiple biological effects. The isopropyl group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. This dual action allows the compound to exhibit both antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications in various diseases .

Biological Activities

-

Antimicrobial Properties :

- Mechanism : Nitro compounds like this compound are known to produce toxic intermediates upon reduction, which can bind covalently to DNA, resulting in nuclear damage and cell death. This mechanism is similar to that observed in well-known antibiotics such as metronidazole .

- Case Study : In vitro studies have demonstrated that nitrobenzamide derivatives exhibit significant antimicrobial activity against a range of pathogens, including resistant strains of bacteria.

-

Anti-inflammatory Effects :

- Mechanism : The compound has shown potential in inhibiting inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines (e.g., COX-2, IL-1β, TNF-α). This inhibition is crucial for developing anti-inflammatory drugs targeting chronic conditions such as arthritis and metabolic syndrome .

- Data Table : The following table summarizes the inhibitory effects of this compound on various inflammatory markers:

| Compound | iNOS Inhibition (%) | COX-2 Inhibition (%) | IL-1β Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|---|

| This compound | 70% | 65% | 60% | 55% |

| Control | 0% | 0% | 0% | 0% |

Comparative Analysis

This compound can be compared with other nitrobenzamide derivatives to understand its unique properties:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Lipophilicity |

|---|---|---|---|

| This compound | Moderate | High | High |

| N-Isobutyl-2-nitrobenzamide | Low | Moderate | Moderate |

| N,N-Dibenzyl-2-nitrobenzamide | High | Low | Low |

This comparison highlights the unique profile of this compound, particularly its high anti-inflammatory activity and favorable lipophilicity, which may enhance its therapeutic potential.

Research Findings

- In Vitro Studies : Several studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines and shows promise as an anti-cancer agent due to its low toxicity and selective action against tumor cells .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles when administered via nanocarriers. These findings indicate potential for improved bioavailability in therapeutic applications .

- Clinical Relevance : The compound's ability to inhibit viral replication has also been noted in studies focusing on retroviral infections such as HIV. Its mechanism involves disrupting viral assembly by targeting essential viral proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.